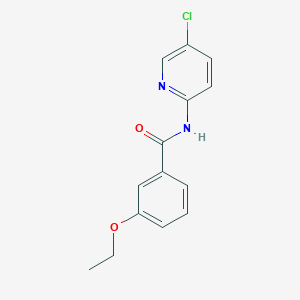
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Métodos De Preparación
The synthesis of N-(5-chloropyridin-2-yl)-3-ethoxybenzamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide has been extensively studied for its applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of N-(5-chloropyridin-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved in its mechanism of action are still under investigation, but it is known to affect various cellular processes, including signal transduction and gene expression.
Comparación Con Compuestos Similares
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide can be compared with other similar compounds, such as:
- N-(5-chloro-2-pyridinyl)-2-(2-nitrophenoxy)acetamide
- N-(5-chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide
- 2-[(5-chloro-2-pyridinyl)amino]-2-oxo-acetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ethoxybenzamide moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H13ClN2O2 |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-12-5-3-4-10(8-12)14(18)17-13-7-6-11(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) |
Clave InChI |
NXGSAKIHPNAJNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317207.png)
![PROPAN-2-YL 4-[(4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B317211.png)
![ethyl 4-[(4Z)-3,5-dioxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidin-1-yl]benzoate](/img/structure/B317214.png)
![2-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317215.png)
![METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE](/img/structure/B317216.png)
![4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317220.png)
![4-bromo-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B317222.png)
![N-(3-bromobenzyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B317223.png)
![propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B317224.png)
![N-(5-bromopyridin-2-yl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B317225.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)acetamide](/img/structure/B317227.png)
![PROPAN-2-YL 4-[(4Z)-4-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B317228.png)
![2-{2-[(4-Fluorobenzyl)oxy]phenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317230.png)
![4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B317232.png)
